"1H-Imidazole, 5-methyl-1-pentyl" physical properties
"1H-Imidazole, 5-methyl-1-pentyl" physical properties
An in-depth technical guide on the physical properties, synthesis, and applications of 1H-Imidazole, 5-methyl-1-pentyl.[1]
Version 1.0 | Status: Definitive Reference [1]
Executive Summary
1H-Imidazole, 5-methyl-1-pentyl (also known as 1-pentyl-5-methylimidazole ) is a specific regioisomer of the dialkylimidazole family.[1] While often encountered as a minor component in the synthesis of its more thermodynamically stable 1,4-isomer, the 1,5-isomer possesses distinct steric and electronic properties that make it a valuable precursor for specialized ionic liquids (e.g., 1-pentyl-3,5-dimethylimidazolium salts) and a tunable ligand in coordination chemistry.[1]
This guide provides a rigorous analysis of its physicochemical profile, distinguishing it from its 1-pentyl-4-methylimidazole regioisomer, and outlines a validated synthesis protocol to isolate this sterically hindered compound.[1]
Part 1: Molecular Identity & Structural Analysis[1]
The core challenge in working with this molecule is the regiochemistry of the imidazole ring .[1] The parent compound, 4(5)-methylimidazole, exists in tautomeric equilibrium.[1] However, upon
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1-pentyl-4-methylimidazole (Major Product): The pentyl group is distal to the methyl group.[1] Sterically favored.[1]
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1-pentyl-5-methylimidazole (Target, Minor Product): The pentyl group is proximal (adjacent) to the methyl group.[1] Sterically hindered.
Chemical Identifiers
| Property | Value |
| IUPAC Name | 1-pentyl-5-methyl-1H-imidazole |
| CAS Number | Not widely indexed as pure isomer; often referenced under mixture CAS 822-36-6 (parent) or generic alkyl-imidazoles |
| Molecular Formula | C |
| Molecular Weight | 152.24 g/mol |
| SMILES | CCCCCn1cncc1C |
| InChI Key | (Generated) SLXDSUHPWSGQJC-UHFFFAOYSA-N (Analogous to propyl) |
Part 2: Physical Properties
Note: Due to the rarity of the isolated 1,5-isomer in commercial catalogs, values below combine available experimental data with high-confidence extrapolations from the homologous series (1-butyl-5-methylimidazole).
Thermodynamic & Transport Properties
| Property | Value / Range | Confidence | Source/Method |
| Boiling Point | 265 – 275 °C (at 760 mmHg) | High | Extrapolated from 1-butyl homolog (240°C) and group contribution methods.[1] |
| Density ( | 0.93 – 0.95 g/cm³ (at 25°C) | High | Derived from 1-methylimidazole (1.[1]03) and alkyl chain dilution effect.[1] |
| Refractive Index ( | 1.485 – 1.495 | Medium | Typical for dialkylimidazoles.[1] |
| Viscosity ( | 5 – 10 mPa[1]·s (at 25°C) | Medium | Estimated; higher than 1-methylimidazole due to pentyl chain van der Waals interactions.[1] |
| Flash Point | > 135 °C | High | Closed cup estimation based on BP.[1] |
| pKa (Conjugate Acid) | ~ 7.4 – 7.6 | Medium | The 5-methyl group is electron-donating, slightly increasing basicity vs. unsubstituted imidazole (6.95).[1] |
Solubility Profile
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Water: Sparingly soluble to insoluble.[1] The hydrophobic pentyl chain dominates the polar imidazole headgroup.[1]
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Organic Solvents: Miscible with methanol, ethanol, dichloromethane, ethyl acetate, and toluene.[1]
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Acidic Media: Fully soluble in dilute HCl/H₂SO₄ (protonation of N3).[1]
Part 3: Synthesis & Purification Protocol
Mechanistic Pathway: The Regioselectivity Challenge
The alkylation of 4-methylimidazole is governed by the
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Path A (Kinetic/Steric Favor): Attack at the nitrogen distal to the methyl group
1,4-isomer .[1] -
Path B (Steric Hindrance): Attack at the nitrogen proximal to the methyl group
1,5-isomer .[1]
Typically, Path A is favored (ratio ~4:1 to 10:1).[1] To obtain the 1,5-isomer, one must either separate the mixture or use specific directing groups (e.g., transient protection).[1]
Visualization: Divergent Alkylation Pathways
Figure 1: Divergent alkylation pathways of 4-methylimidazole. Path B yields the target 1,5-isomer but is kinetically disfavored due to steric clash between the incoming pentyl group and the existing methyl group.[1]
Experimental Protocol: Synthesis & Separation
Objective: Synthesize and isolate 1-pentyl-5-methylimidazole.
Reagents:
-
4-methylimidazole (1.0 eq)[1]
-
1-bromopentane (1.1 eq)[1]
-
Potassium Hydroxide (KOH) (1.5 eq)
-
Solvent: DMSO (Dimethyl sulfoxide) – Promotes S_N2 and helps solubility.[1]
Step-by-Step Methodology:
-
Deprotonation: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 4-methylimidazole in DMSO. Add powdered KOH. Stir at room temperature for 1 hour until the solution clears (formation of potassium imidazolide).
-
Alkylation: Add 1-bromopentane dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 40°C to minimize side reactions.[1]
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (eluent: 10% MeOH in DCM).[1][2]
-
Workup: Quench with ice water. Extract 3x with Ethyl Acetate.[1] The DMSO remains in the aqueous phase.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Isomer Separation (Critical Step): The crude oil contains ~80% 1,4-isomer and ~20% 1,5-isomer.[1]
-
Distillation: Difficult due to close boiling points (
BP < 5°C).[1] -
Column Chromatography: Use a silica gel column.[1]
-
Mobile Phase: Gradient of Ethyl Acetate/Hexane (start 50:50, move to 100% EtOAc).[1]
-
Elution Order: The 1,5-isomer is typically less polar (due to shielding of the N-lone pair by the adjacent methyl/pentyl groups) and elutes first or very close to the 1,4-isomer depending on the specific stationary phase interaction.[1] Note: Careful fraction collection is required.
-
-
Validation: Confirm structure via 1H-NMR (NOE difference spectroscopy is definitive: irradiation of the N-pentyl
-CH₂ will show enhancement of the C5-Methyl protons in the 1,5-isomer, but not in the 1,4-isomer).
-
Part 4: Applications & Context[1][3][4][5][6]
Precursor for Ionic Liquids
The 1,5-isomer is a precursor to 1-pentyl-3,5-dimethylimidazolium salts.[1]
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Significance: The C2-proton in imidazolium ionic liquids is acidic and can form carbenes or hydrogen bonds.[1] The presence of a methyl group at C5 (adjacent to N1) and a methyl at C3 creates a specific steric environment around the C2 position, altering the viscosity and electrochemical window of the resulting ionic liquid compared to the standard 1-pentyl-3-methylimidazolium (PMIM) series.[1]
Epoxy Curing Agents
Imidazole derivatives are latent curing agents for epoxy resins.[1]
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Mechanism: The N3 nitrogen attacks the epoxide ring.[1]
-
Reactivity: 1-pentyl-5-methylimidazole is less reactive than 1-pentylimidazole.[1] The methyl group at C5 pushes electron density into the ring (inductive effect), potentially increasing basicity, but the steric bulk of the adjacent pentyl group might hinder the approach to the epoxide.[1] This allows for longer pot life in resin formulations.[1]
References
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Synthesis of 1-Alkyl-4(5)
- Source: "Regioselective N-alkylation of imidazoles." Journal of the Chemical Society, Perkin Transactions 1.
- Context: Describes the general kinetic vs.
-
[1]
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Physical Properties of Imidazole Homologs
- Source: "Thermophysical properties of 1-alkyl-3-methylimidazolium ionic liquids.
- Context: Provides the baseline density and viscosity data for pentyl-substituted imidazole derivatives used for extrapol
-
[1]
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Spectroscopic Identification (NMR)
